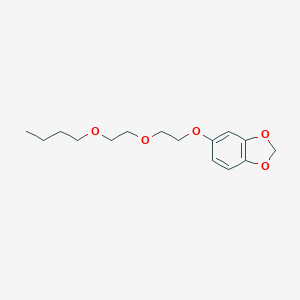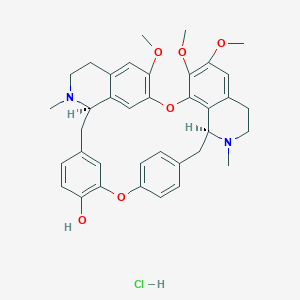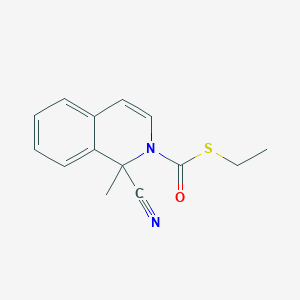
Benzene, 4-(2-(2-butoxyethoxy)ethoxy)-1,2-(methylenedioxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(2-(2-butoxyethoxy)ethoxy)-1,2-(methylenedioxy)-, commonly known as BDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
BDM has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, BDM has been shown to exhibit antitumor, antiviral, and antibacterial activities. In agrochemicals, BDM has been used as a pesticide and herbicide. In materials science, BDM has been used as a building block for the synthesis of various polymers and materials.
Mechanism of Action
The exact mechanism of action of BDM is not fully understood. However, studies have suggested that BDM may act by inhibiting various enzymes and proteins, such as DNA topoisomerase II and tubulin, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that BDM can induce apoptosis, or programmed cell death, in cancer cells. BDM has also been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. In addition, BDM has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using BDM in lab experiments is its versatility and potential for various applications. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
Future research on BDM could focus on its potential applications in drug delivery systems, as well as its potential as a building block for the synthesis of new materials and polymers. Further studies could also explore the exact mechanism of action of BDM and its potential as a therapeutic agent for various diseases.
In conclusion, BDM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to be learned about BDM, its versatility and potential make it a promising area of research for the future.
properties
CAS RN |
16386-43-9 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O5/c1-2-3-6-16-7-8-17-9-10-18-13-4-5-14-15(11-13)20-12-19-14/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI Key |
XGFMWQQUKDCKNY-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Other CAS RN |
16386-43-9 |
synonyms |
4-[2-(2-Butoxyethoxy)ethoxy]-1,2-(methylenedioxy)benzene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)


![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)





![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
